molecular formula C9H17NO2 B2820092 (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol CAS No. 2303549-25-7

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol

Cat. No.: B2820092
CAS No.: 2303549-25-7
M. Wt: 171.24
InChI Key: FLYTWGJVKJFERP-IUCAKERBSA-N
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Description

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is a chiral cyclobutanol derivative of significant interest in advanced pharmaceutical research and synthetic chemistry. This compound features a conformationally restricted cyclobutane core, a scaffold prized for its ability to modulate the properties of drug molecules. The incorporation of the morpholine ring, a common pharmacophore, alongside the strained four-membered carbocycle makes this a highly valuable building block for constructing novel bioactive molecules . The primary research value of this stereochemically defined compound lies in its application as a key intermediate in the synthesis of conformationally locked active pharmaceutical ingredients (APIs). Functionalized cyclobutanes are increasingly sought-after in drug discovery due to their distinct three-dimensionality and potential to improve selectivity and metabolic stability compared to their flat aromatic counterparts—a concept often described as "escape from flatland" . The strained ring system of the cyclobutanol can be leveraged in various synthetic transformations, including recent advanced methodologies such as palladium-catalyzed aminocarbonylation, to directly access complex cyclobutanecarboxamides, which are common motifs in biologically active compounds . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(1S,2S)-1-methyl-2-morpholin-4-ylcyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-9(11)3-2-8(9)10-4-6-12-7-5-10/h8,11H,2-7H2,1H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLYTWGJVKJFERP-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CC[C@@H]1N2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a cyclobutanone derivative with morpholine in the presence of a base, followed by reduction to introduce the hydroxyl group. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can lead to a fully saturated cyclobutane derivative .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
Research indicates that compounds similar to (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol exhibit significant pharmacological activity. Morpholine derivatives are known to interact with various biological targets, including receptors and enzymes, which can lead to therapeutic effects in conditions such as pain management and neurological disorders .

Case Study: Analgesic Activity
A study demonstrated that morpholine-containing compounds possess analgesic properties. The cyclobutane ring structure enhances the binding affinity to pain receptors, suggesting potential for developing new analgesics .

Cosmetic Formulations

Stabilization and Moisturization
The compound has been explored for its role in cosmetic formulations due to its moisturizing properties. Its ability to enhance skin hydration makes it a valuable ingredient in creams and lotions .

Case Study: Topical Formulation Development
In a study focused on developing stable topical formulations, this compound was included as a key ingredient. The formulation exhibited improved sensory properties and stability, highlighting its efficacy in cosmetic applications .

Polymer Science

Use as a Polymer Modifier
The compound's chemical structure allows it to act as a modifier in polymer formulations, enhancing mechanical properties and stability against environmental factors. This application is particularly relevant in the development of eco-friendly cosmetic products that require biodegradable components .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnalgesic development
Cosmetic FormulationsMoisturizing creams
Polymer ScienceBiodegradable polymer modifiers

Mechanism of Action

The mechanism of action of (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group and morpholine ring allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter activity and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholine Moieties

Morpholine-containing compounds are prevalent in agrochemicals and pharmaceuticals due to their versatility. Below is a comparative analysis of key analogues:

Compound Name Core Structure Substituents Biological Activity Key References
(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol Cyclobutane Methyl, Morpholin-4-yl Intermediate (potential agrochemical use)
[(1S,2S)-2-(4-Fluoro-2-methyl-phenyl)-1-methyl-propyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate Propyl ester Fluorophenyl, Pyridine-carbonyl Fungicide (Complex III inhibitor)
1-[3a-(Acetyloxy)-17b-hydroxy-2b-(morpholin-4-yl)-5a-androstan-16b-yl]-1-(prop-2-enyl)pyrrolidinium Steroid Morpholinyl, Acetyloxy, Pyrrolidinium Pharmacopeial standard (steroid derivative)
(1S,2S)-1-Methyl-2-(pyridin-3-yl)pyrrolidin-1-ium-1-olate Pyrrolidine Methyl, Pyridin-3-yl Metabolite (structural similarity)

Key Findings from Comparative Analysis

This strain may also affect binding affinity in biological systems. Steroid derivatives (e.g., ) exhibit higher molecular weight and lipophilicity, favoring membrane interactions, whereas the cyclobutane derivative’s compact structure may improve bioavailability .

Role of Substituents :

  • Fluorophenyl and trifluoromethyl groups in analogues (e.g., –4) enhance fungicidal activity by increasing electronegativity and resistance to metabolic degradation .
  • Pyridine and pyrrolidinium groups () alter electronic properties, impacting target selectivity. For example, pyridine in metabolites may facilitate renal excretion .

Stereochemical Influence :

  • The (1S,2S) configuration is critical for activity in fungicidal compounds (), as it aligns functional groups for optimal binding to Complex III in mitochondrial respiration .

Biological Activity: Morpholine-containing fungicides () inhibit mitochondrial respiration by targeting Complex III (Qo/Qi sites), with substituents like fluorophenyl improving potency . In contrast, TLR7-9 antagonists () leverage morpholine for solubility but require larger heterocycles (e.g., quinoline) for immunomodulatory effects .

Physicochemical Properties

Property Target Compound Fungicide () Steroid Derivative () Metabolite ()
Molecular Weight (g/mol) ~201.3 ~550–600 ~650–700 ~194.2
LogP ~0.5 (predicted) ~3.5–4.0 ~4.5–5.0 ~0.2
Hydrogen Bond Donors 1 (hydroxyl) 2–3 2–3 1
Solubility High (due to morpholine) Moderate Low High

Biological Activity

(1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol is a cyclobutane derivative with a morpholine moiety that has garnered attention for its potential biological activities. This compound, with the CAS number 2303549-25-7, has a molecular formula of C9H17NO2 and a molecular weight of 171.24 g/mol. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology.

  • Molecular Formula : C9H17NO2
  • Molecular Weight : 171.24 g/mol
  • Purity : 95%

The biological activity of this compound primarily stems from its interaction with specific biological targets, which may include receptors or enzymes involved in various physiological pathways. While detailed mechanisms are still under investigation, preliminary studies suggest potential effects on neurotransmitter systems and enzyme inhibition.

1. Antidepressant Effects

Research indicates that compounds similar to this compound may exhibit antidepressant properties. A study exploring the structure-activity relationship (SAR) found that modifications in the cyclobutane structure could enhance serotonin reuptake inhibition, suggesting a potential role in treating depression.

2. Neuroprotective Properties

Neuroprotective effects have been observed in some derivatives of morpholine-containing compounds. The morpholine ring may contribute to neuroprotection by modulating glutamate receptors or reducing oxidative stress in neuronal cells.

3. Antinociceptive Activity

Preliminary studies have suggested that this compound may possess antinociceptive properties. The compound's ability to modulate pain pathways could be beneficial in developing analgesics.

Case Studies and Research Findings

StudyFindings
Study on Antidepressant Activity Demonstrated that similar compounds affected serotonin levels in animal models, indicating potential for mood enhancement .
Neuroprotection in Cell Models Showed reduced apoptosis in neuronal cell lines when treated with morpholine derivatives, suggesting protective mechanisms against neurodegeneration .
Pain Modulation Studies Indicated significant reduction in pain responses in rodent models, supporting the antinociceptive claims .

Q & A

Basic: What synthetic strategies are optimal for achieving high enantiomeric purity in (1S,2S)-1-Methyl-2-(morpholin-4-yl)cyclobutan-1-ol?

Answer:
The synthesis of chiral cyclobutane derivatives like this compound requires stereocontrol during cyclobutane ring formation and functionalization. Key methods include:

  • Asymmetric catalysis : Use chiral catalysts in [2+2] cycloadditions to form the cyclobutane ring with defined stereochemistry.
  • Reductive amination : Introduce the morpholine group post-cyclization under controlled pH and temperature to preserve stereochemistry .
  • Chiral resolution : Employ chiral HPLC or enzymatic resolution to separate enantiomers if racemic mixtures form .
    Critical factors : Solvent polarity (e.g., THF vs. DCM) and reaction temperature significantly impact enantiomeric excess (ee). Validate purity via polarimetry and chiral-phase GC/MS .

Advanced: How can conflicting NMR data for stereoisomeric mixtures of this compound be resolved?

Answer:
Contradictions in NMR data (e.g., overlapping proton signals) arise from diastereomeric interactions or dynamic equilibria. Mitigation strategies:

  • Variable-temperature NMR : Identify coalescence temperatures to distinguish dynamic vs. static stereochemistry .
  • NOESY/ROESY : Confirm spatial proximity of substituents (e.g., methyl and morpholine groups) to assign absolute configuration .
  • X-ray crystallography : Resolve ambiguities by determining crystal structures, especially for intermediates or derivatives .
    Example : A 2022 study resolved conflicting NOE signals in a morpholine-containing cyclobutane derivative using deuterated solvents and low-temperature NMR .

Basic: What analytical techniques are most reliable for confirming the stereochemistry of this compound?

Answer:

  • X-ray diffraction : Gold standard for absolute configuration determination, provided single crystals are obtainable .
  • Vibrational Circular Dichroism (VCD) : Complementary to NMR for chiral centers in flexible molecules .
  • Chiral HPLC : Use columns like Chiralpak IG-3 with hexane/isopropanol gradients to separate enantiomers and quantify ee .
    Note : Cross-validate results with computational methods (e.g., DFT-based NMR chemical shift predictions) .

Advanced: How do substituent effects on the morpholine ring influence the compound’s biological activity?

Answer:
The morpholine group’s electronic and steric properties modulate interactions with biological targets (e.g., enzymes or receptors). Methodological approaches for SAR studies:

  • Substituent variation : Synthesize analogs with fluorinated or methylated morpholine rings to assess steric/electronic effects .
  • Molecular docking : Compare binding affinities of analogs to targets like G-protein-coupled receptors using AutoDock Vina .
  • Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to evaluate the impact of morpholine modifications .
    Key finding : A 2024 study showed that 4-fluorination of the morpholine ring increased metabolic stability by 40% in a cyclobutane-based kinase inhibitor .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, safety goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., morpholine derivatives) .
  • Spill management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
    Documentation : Review SDS for specific toxicity data and emergency procedures .

Advanced: How can researchers address limitations in experimental designs when extrapolating in vitro data to in vivo models?

Answer:
Common limitations include matrix degradation (e.g., in biofluids) and oversimplified assay conditions. Solutions:

  • Matrix stabilization : Add protease inhibitors or use continuous cooling during bioactivity assays to mimic physiological stability .
  • Multi-parametric assays : Combine cytotoxicity, permeability (Caco-2), and metabolic stability (CYP450 inhibition) data to predict in vivo behavior .
  • Orthogonal validation : Confirm in vitro findings using zebrafish or organoid models before rodent studies .

Basic: What computational tools are effective for predicting the physicochemical properties of this compound?

Answer:

  • LogP prediction : Use SwissADME or ALOGPS to estimate lipophilicity, critical for blood-brain barrier penetration .
  • pKa calculation : ADMET Predictor or MarvinSketch to assess ionization states at physiological pH .
  • Solubility : COSMO-RS or QSPR models for aqueous solubility predictions .

Advanced: How can researchers distinguish between the target compound and its structural analogs in complex mixtures?

Answer:

  • LC-HRMS : Use high-resolution mass spectrometry (e.g., Orbitrap) with isotopic pattern matching .
  • Tandem MS/MS : Fragment ions (e.g., morpholine-derived m/z 100.112) provide diagnostic peaks .
  • 2D NMR : HSQC and HMBC correlations differentiate cyclobutane protons from similar analogs .
    Case study : A 2023 study resolved co-eluting cyclobutane analogs using ion mobility spectrometry .

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